3,3-diphenyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
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Overview
Description
3,3-diphenyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound that features a combination of aromatic rings, a thiophene ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiophene and tetrahydropyran intermediates, which are then coupled with a diphenylpropanamide derivative under specific reaction conditions. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Synthesis of the Tetrahydropyran Ring: This involves the cyclization of a suitable precursor, often using acid or base catalysis.
Coupling Reaction: The final step involves coupling the thiophene and tetrahydropyran intermediates with the diphenylpropanamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the propanamide.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3,3-diphenyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological activities.
Tetrahydropyran Derivatives: Compounds with tetrahydropyran rings, used in the synthesis of natural products and pharmaceuticals.
Uniqueness
3,3-diphenyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is unique due to its combination of structural motifs, which confer distinct chemical and biological properties. The presence of both thiophene and tetrahydropyran rings in a single molecule allows for diverse interactions and applications, setting it apart from other compounds with similar individual components.
Properties
IUPAC Name |
3,3-diphenyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2S/c27-24(26-19-25(12-14-28-15-13-25)22-11-16-29-18-22)17-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-11,16,18,23H,12-15,17,19H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXORMHPSDFFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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